(5Z)-5-(2,4-dichlorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-(2,4-dichlorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a dichlorobenzylidene moiety, a thiophene ring, and a thiazolotriazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2,4-dichlorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolotriazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolotriazole ring.
Introduction of the Dichlorobenzylidene Moiety: This step involves the condensation of 2,4-dichlorobenzaldehyde with the thiazolotriazole intermediate under basic conditions to form the benzylidene derivative.
Attachment of the Thiophene Ring: This step involves the coupling of a thiophene derivative with the benzylidene intermediate under palladium-catalyzed cross-coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2,4-dichlorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols under basic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with hydrogenated bonds
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
(5Z)-5-(2,4-dichlorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of (5Z)-5-(2,4-dichlorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(2,4-dichlorobenzylidene)-2-[(E)-2-(furan-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-(2,4-dichlorobenzylidene)-2-[(E)-2-(pyridin-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
(5Z)-5-(2,4-dichlorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: stands out due to its unique combination of a dichlorobenzylidene moiety and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.
Biological Activity
Overview
The compound (5Z)-5-(2,4-dichlorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. It incorporates thiazole and triazole rings along with dichlorobenzylidene and thiophenyl substituents, which suggest diverse biological activities.
- Molecular Formula: C17H9Cl2N3OS2
- Molecular Weight: 392.30 g/mol
- Structural Features: The compound contains multiple functional groups that enhance its biological interaction potential.
Antimicrobial Activity
Research indicates that compounds featuring thiazole and triazole moieties often exhibit antimicrobial properties. The presence of these rings in the compound suggests potential efficacy against various pathogens. A comparative analysis with similar compounds shows that derivatives containing thiazole have demonstrated significant antimicrobial effects.
Compound Name | Structure Features | Biological Activity |
---|---|---|
Thiazolium derivatives | Thiazole ring | Antimicrobial |
Triazole-containing compounds | Triazole ring | Anticancer |
Thiophene derivatives | Thiophene ring | Anti-inflammatory |
Anticancer Properties
The anticancer activity of the compound is supported by studies on structurally similar triazole derivatives. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The unique combination of the dichlorobenzylidene and thiophenyl groups may enhance selectivity towards cancer cells.
Anti-inflammatory Effects
Thiazole and thiophene derivatives are known for their anti-inflammatory properties. Studies have shown that certain thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The compound's structure may allow it to modulate inflammatory pathways effectively.
The mechanism by which This compound exerts its biological effects is likely multifaceted:
- Target Interaction: The compound may interact with specific enzymes or receptors involved in inflammation and cancer progression.
- Pathway Modulation: Potential modulation of pathways such as NF-kB and MAPK could contribute to its anti-inflammatory and anticancer effects.
Case Studies
- In Vivo Studies:
- A study demonstrated that a related thiazole derivative showed significant anti-inflammatory activity in animal models of arthritis and colitis. The compound reduced pro-inflammatory cytokine levels and exhibited protective effects on tissue integrity.
- Cell Line Studies:
- In vitro assays using cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound can induce apoptosis and inhibit cell proliferation at micromolar concentrations.
Synthesis Methods
The synthesis of this compound can be approached through various methods involving the formation of key structural components:
- Formation of the Thiazole Ring: Typically synthesized via cyclization reactions involving appropriate precursors.
- Introduction of the Benzylidene Moiety: Achieved through condensation reactions with suitable aldehydes.
- Final Modifications: Various functional groups can be introduced to enhance biological activity.
Properties
Molecular Formula |
C17H9Cl2N3OS2 |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H9Cl2N3OS2/c18-11-4-3-10(13(19)9-11)8-14-16(23)22-17(25-14)20-15(21-22)6-5-12-2-1-7-24-12/h1-9H/b6-5+,14-8- |
InChI Key |
YOKLKBAMFUDGGM-PPHRNLEOSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=NN3C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/SC3=N2 |
Canonical SMILES |
C1=CSC(=C1)C=CC2=NN3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=N2 |
Origin of Product |
United States |
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